molecular formula C26H22N2O10 B15250281 DHMEQracemate

DHMEQracemate

货号: B15250281
分子量: 522.5 g/mol
InChI 键: CDUUWZNJVZQJBN-JOAPCGQYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DHMEQ (Dehydroxymethylepoxyquinomicin) racemate is a synthetic compound derived from the natural product epoxyquinomicin C, initially isolated from Streptomyces species. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, and apoptosis . The racemic mixture consists of equimolar amounts of two enantiomers, which exhibit distinct biological activities due to stereochemical differences in their interactions with target proteins.

Synthesis and Characterization DHMEQ racemate is synthesized via a multi-step process involving cycloaddition reactions and chiral resolution. High-performance liquid chromatography (HPLC) is employed to verify enantiomeric purity (typically >98%) and ensure batch consistency . Key structural features include a quinone moiety and an epoxide group, which are essential for its inhibitory activity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard techniques for structural elucidation .

属性

分子式

C26H22N2O10

分子量

522.5 g/mol

IUPAC 名称

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

InChI

InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1

InChI 键

CDUUWZNJVZQJBN-JOAPCGQYSA-N

手性 SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O

规范 SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .

Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .

化学反应分析

Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .

Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .

科学研究应用

Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .

作用机制

The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .

相似化合物的比较

Pharmacological Profile

  • Mechanism : DHMEQ racemate inhibits NF-κB by binding to the NEMO (NF-κB essential modulator) protein, preventing IκB kinase (IKK) complex activation .
  • Efficacy : In vitro studies report IC₅₀ values of 5–10 μM in cancer cell lines (e.g., HeLa, MCF-7) .
  • Toxicity : Low systemic toxicity (LD₅₀ > 500 mg/kg in murine models) but may induce hepatotoxicity at high doses .

Comparison with Similar Compounds

The following table compares DHMEQ racemate with other NF-κB inhibitors, focusing on structural, pharmacological, and clinical properties.

Parameter DHMEQ Racemate BAY 11-7082 Parthenolide Curcumin
Molecular Weight 342.4 g/mol 232.3 g/mol 248.3 g/mol 368.4 g/mol
Mechanism NEMO binding IκBα phosphorylation inhibition IKKβ alkylation IKKβ suppression
IC₅₀ (In Vitro) 5–10 μM 1–5 μM 10–20 μM 20–50 μM
Bioavailability 30–40% (oral) 15–20% (oral) <10% (oral) <1% (oral)
Clinical Stage Preclinical Phase II (discontinued) Phase I (ongoing) Phase III (limited efficacy)
Key Limitations Chirality-dependent activity Hepatotoxicity Poor solubility Rapid metabolism

Key Findings :

Potency : BAY 11-7082 exhibits higher potency (IC₅₀ 1–5 μM) but suffers from hepatotoxicity, limiting clinical utility .

Solubility: Parthenolide’s poor aqueous solubility (<10 μg/mL) necessitates nanoparticle formulations for therapeutic use .

Chirality : Unlike DHMEQ racemate, curcumin lacks stereochemical complexity, contributing to its low bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。